molecular formula C19H17N3O4S2 B2926238 N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 1021065-83-7

N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2926238
CAS No.: 1021065-83-7
M. Wt: 415.48
InChI Key: CWNKWUYVLMKXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a novel chemical compound designed for research applications, featuring a unique molecular architecture that combines an indoline moiety, a thiazole ring, and a 4-methoxybenzenesulfonamide group. This specific structure places it within a class of sulfonamide derivatives that are of significant interest in medicinal chemistry for developing therapeutic agents . Compounds with indoline and sulfonamide scaffolds have been investigated for a range of biological activities. Notably, certain indoline derivatives have been identified as potential agents for treating clinical conditions associated with fibrotic disorders, such as idiopathic pulmonary fibrosis (IPF), by targeting critical mediators like the NADPH oxidase (Nox4) enzyme . Furthermore, the benzenesulfonamide group is a recognized pharmacophore in compounds designed as carbonic anhydrase IX (CA9) inhibitors, a target for cancer therapy and diagnostic imaging . Simultaneously, the 4-methoxybenzoyl-aryl-thiazole structure is a known template in anticancer research, with some derivatives demonstrating potent activity as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy . Researchers can utilize this compound as a key intermediate or a chemical probe to explore these and other biological pathways. It is supplied for laboratory research purposes to facilitate drug discovery and pharmacological studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)21-19-20-16(12-27-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNKWUYVLMKXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The resulting indoline is then reacted with thiazole-2-carboxylic acid chloride to form the thiazole ring. Finally, the methoxybenzenesulfonamide group is introduced through a sulfonamide formation reaction with 4-methoxybenzenesulfonyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form thiazol-2-one derivatives.

  • Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazol-2-one derivatives.

  • Reduction: Thiazolidine derivatives.

  • Substitution: Sulfonamide derivatives with various substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cycloaddition reactions and as a building block in the construction of heterocyclic frameworks.

Biology: Biologically, N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide has shown potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including lung, cervical, breast, and prostate cancer cells.

Medicine: In medicine, the compound's bioactive properties make it a candidate for drug development. Its ability to interact with multiple receptors and its potential antiviral, anti-inflammatory, and antimicrobial activities are areas of ongoing research.

Industry: Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in new therapeutic agents or as intermediates in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact pathways and molecular targets are subject to ongoing research, but the compound's ability to modulate biological processes is a key area of interest.

Comparison with Similar Compounds

The following analysis compares N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide with structurally related sulfonamide-thiazole derivatives reported in the literature. Key differences in substituents, synthesis, physicochemical properties, and bioactivity are highlighted.

Key Observations :

  • Substituent Effects : The indoline-1-carbonyl group in the target compound introduces a rigid, lipophilic structure compared to simpler aryl groups (e.g., 4-chlorophenyl in ). This may enhance membrane permeability or protein binding .
  • Synthesis : Most analogs (e.g., ’s compound 5) use nucleophilic substitution or condensation reactions, suggesting the target compound could be synthesized via similar pathways.
Physicochemical Properties
Compound Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
Target Compound Not reported (predicted >200°C based on analogs) Low aqueous solubility (indoline group increases hydrophobicity) ~443.5
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-N1-(azepin-2-yl)hydrazine hydrobromide Not reported Moderate (methoxy improves solubility) ~420.3
Compound 5 () 218–220 Low (chlorophenyl reduces solubility) 406.9
Compound 50 () Not reported Low (bromophenyl increases lipophilicity) 463.1

Key Observations :

  • The methoxy group in the target compound may slightly improve solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ) but less than morpholine/pyrrolidine substituents in ’s compounds .
  • Higher molecular weight (~443.5) due to the indoline group could affect pharmacokinetics (e.g., absorption).

Key Observations :

  • The 4-methoxybenzenesulfonamide moiety (shared with ’s compound) is associated with cardioprotective effects, suggesting the target compound may have similar applications .

Biological Activity

N-(4-(indoline-1-carbonyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, including antioxidant and anticancer properties, and presents relevant data in tabular form.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates an indoline moiety, thiazole ring, and a methoxybenzenesulfonamide group. The synthesis typically involves multi-step organic reactions that allow for the introduction of these functional groups, enhancing its biological profile.

Antioxidant Activity

Research has demonstrated that derivatives of similar sulfonamide compounds exhibit significant antioxidant properties. For instance, a related compound showed an antioxidant activity approximately 1.37 times higher than ascorbic acid in DPPH radical scavenging assays . This suggests that this compound may possess comparable or superior antioxidant capabilities.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, studies have shown that compounds with similar structural motifs exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that these compounds can induce apoptosis and inhibit cell proliferation effectively .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AU-875.2Induces apoptosis via caspase activation
Compound BMDA-MB-2317.8Inhibits tubulin polymerization
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as EGFR and HER2 .
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds in cancer therapy:

  • Case Study 1 : A derivative with a similar thiazole structure exhibited significant inhibition of tumor growth in xenograft models, demonstrating its potential as a therapeutic agent.
  • Case Study 2 : In vitro studies showed enhanced cytotoxicity against resistant cancer cell lines when combined with standard chemotherapy agents, suggesting a synergistic effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.